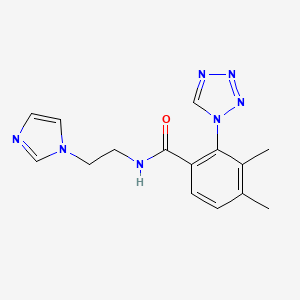
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both imidazole and tetrazole functional groups. These functional groups are known for their diverse chemical reactivity and biological activity. The compound’s structure includes a benzamide core, which is a common motif in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the imidazole and tetrazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as copper(II) chloride, to facilitate the formation of the imidazole ring . The tetrazole group can be introduced using azide precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole and tetrazole rings can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the benzamide core, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while reduction of the benzamide core can produce primary amines.
科学的研究の応用
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The imidazole and tetrazole rings are known for their biological activity. The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and protein function. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds share a similar benzamide core but feature a triazole ring instead of an imidazole ring.
Benzimidazoles: These compounds contain a benzimidazole ring fused to a benzene ring and are known for their diverse biological activities.
Uniqueness
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both imidazole and tetrazole rings in its structure. This combination of functional groups provides a distinct chemical reactivity and biological activity profile, making it a valuable compound for various scientific research applications.
特性
分子式 |
C15H17N7O |
|---|---|
分子量 |
311.34 g/mol |
IUPAC名 |
N-(2-imidazol-1-ylethyl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H17N7O/c1-11-3-4-13(14(12(11)2)22-10-18-19-20-22)15(23)17-6-8-21-7-5-16-9-21/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,23) |
InChIキー |
JIYDBPYIDPMIEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCN2C=CN=C2)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


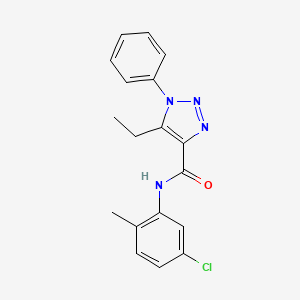
![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369761.png)
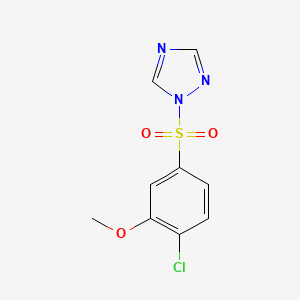
![N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13369767.png)
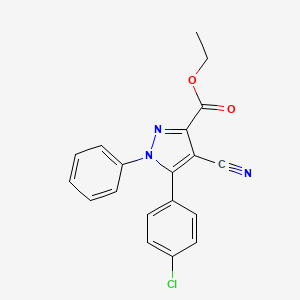
![N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B13369774.png)
![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)
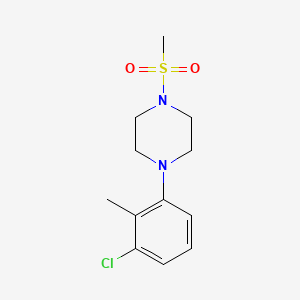
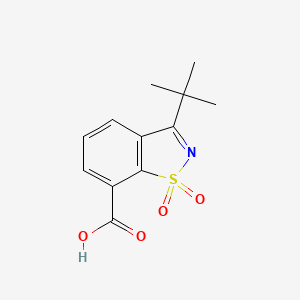
![1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B13369803.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
